molecular formula C10H15ClN4 B12119053 5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- CAS No. 890094-27-6

5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)-

Cat. No.: B12119053
CAS No.: 890094-27-6
M. Wt: 226.70 g/mol
InChI Key: NESVDSAFYZNVHG-UHFFFAOYSA-N
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Description

The compound 5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- (IUPAC: 4-chloro-6-piperidin-1-yl-pyrimidin-2-amine) is a pyrimidine derivative with a chlorine atom at position 2, a methyl group at position 4, and a piperidinyl substituent at position 6. The amine group at position 2 distinguishes its core structure . Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No.

890094-27-6

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

2-chloro-4-methyl-6-piperidin-1-ylpyrimidin-5-amine

InChI

InChI=1S/C10H15ClN4/c1-7-8(12)9(14-10(11)13-7)15-5-3-2-4-6-15/h2-6,12H2,1H3

InChI Key

NESVDSAFYZNVHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N2CCCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- typically involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with piperidine. This reaction can be facilitated under microwave conditions, which significantly reduce reaction times compared to conventional heating methods . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Amines and other reduced derivatives of the pyrimidine ring.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations in Pyrimidine Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (Positions) Key Functional Groups Biological Relevance Reference
5-Pyrimidinamine, 2-chloro-4-methyl-6-(1-piperidinyl)- Cl (2), CH₃ (4), piperidinyl (6), NH₂ (2) Piperidine, chloro, methyl Potential kinase/metalloenzyme inhibition
5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine C₂H₅ (5), CH₃ (4), pyrrolidinyl (6), NH₂ (2) Pyrrolidine, ethyl, methyl Not explicitly stated; structural similarity suggests antimicrobial activity
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Cl (5), CH₃ (6), pyridinyl (2), phenethyl (4) Pyridine, phenethyl, chloro Methionine aminopeptidase inhibition
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine Cl (4), dichlorophenyl-pyrazole-piperidine (6), NH₂ (2) Dichlorophenyl, pyrazole, piperidine Enhanced target specificity due to bulky substituents
Key Observations:
  • Piperidinyl vs. Pyrrolidinyl Groups : The piperidinyl group (6-membered ring) in the target compound may confer better metabolic stability compared to the pyrrolidinyl group (5-membered ring) in , which could influence pharmacokinetics .
  • Chloro-Methyl Substitution: The 2-chloro-4-methyl pattern in the target compound is distinct from 5-chloro-6-methyl in , suggesting positional effects on enzyme binding (e.g., methionine aminopeptidase vs. kinase targets) .

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